Pentyl piperidine-1-carboxylate
Description
Pentyl piperidine-1-carboxylate is a piperidine derivative featuring a pentyl ester group attached to the nitrogen atom of the piperidine ring. Piperidine-based compounds are widely studied due to their structural versatility and applications in pharmaceuticals, agrochemicals, and organic synthesis. Its molecular formula is hypothesized to be C₁₁H₂₁NO₂, with a molecular weight of 199.29 g/mol, assuming a piperidine backbone (C₅H₁₁N) and pentyloxycarbonyl group (C₆H₁₀O₂).
Properties
CAS No. |
59454-05-6 |
|---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
pentyl piperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-2-3-7-10-14-11(13)12-8-5-4-6-9-12/h2-10H2,1H3 |
InChI Key |
YXBKRUFCMRJIQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)N1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Physical Properties
- Ester Chain Length and Physical State : Shorter esters (e.g., ethyl, tert-butyl) often yield solids, while longer alkyl chains (e.g., pentyl) correlate with liquid states due to reduced crystallinity. For example, pentyl acetate is a liquid , whereas tert-butyl derivatives are solids .
- Solubility : Lipophilicity increases with ester chain length. This compound is expected to exhibit lower water solubility than benzyl or tert-butyl analogs, aligning with pentyl acetate’s behavior .
Pharmacological Relevance
- Conformational Influence: Piperidine ring conformation, dictated by substituents, critically impacts bioactivity .
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